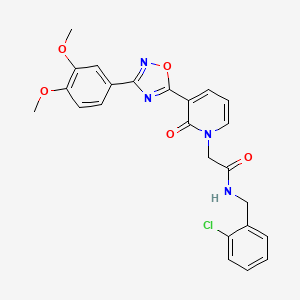![molecular formula C10H15ClN2O2 B3016248 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one CAS No. 2411286-00-3](/img/structure/B3016248.png)
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one, also known as CPT or Compound 1, is a bicyclic beta-lactam compound that has shown potential as an antibacterial and antifungal agent. It was first synthesized in 2013 by researchers at the University of Illinois, and since then, several studies have been conducted to investigate its properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is not fully understood, but it is believed to disrupt bacterial cell wall synthesis and inhibit fungal cell growth. 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is a beta-lactam compound, similar to penicillin, and is thought to work by binding to and inhibiting enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antimicrobial agent. In animal studies, 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one was well-tolerated and did not cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one is its broad-spectrum activity against both bacteria and fungi, making it a potential candidate for the treatment of mixed infections. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a combination therapy with other antimicrobial agents. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its antimicrobial activity.
Métodos De Síntesis
The synthesis of 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one involves a multi-step process that starts with the reaction of 1,5-diaminopentane with 2-chloropropionyl chloride to form the intermediate compound 9-(2-chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonane. This intermediate is then reacted with acetic anhydride and triethylamine to yield the final product, 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one.
Aplicaciones Científicas De Investigación
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one has been the subject of several scientific studies, primarily focusing on its antimicrobial properties. In one study, 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one was shown to have potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Another study found that 9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one was effective against several strains of fungi, including Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
9-(2-chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-6(11)10(15)13-7-2-3-8(13)5-12-9(14)4-7/h6-8H,2-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGLBWLOBKRKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CNC(=O)C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Chloropropanoyl)-3,9-diazabicyclo[4.2.1]nonan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

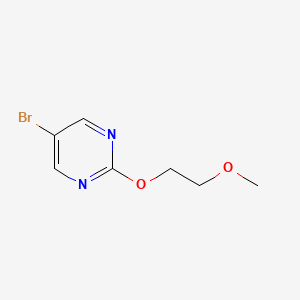
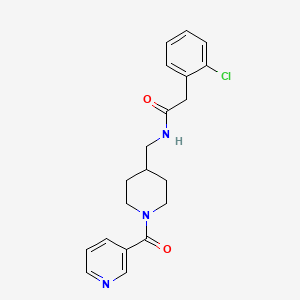
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
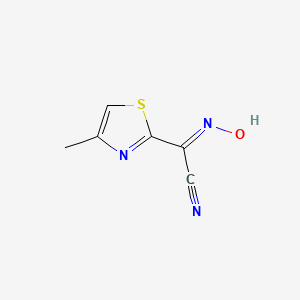
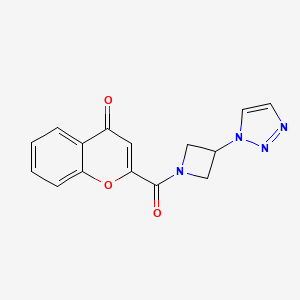
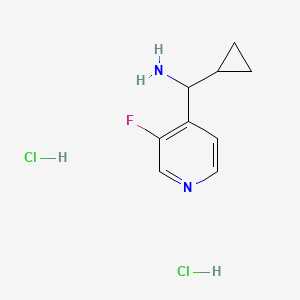
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
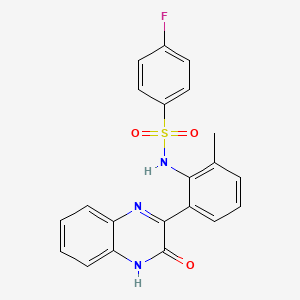
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
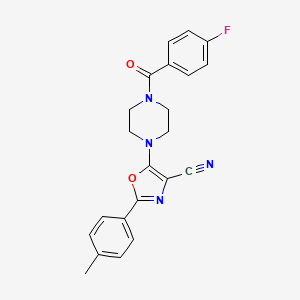
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
